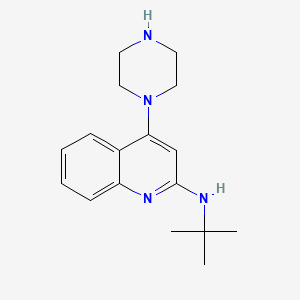![molecular formula C45H28N4O B14131603 3-(Dibenzo[b,d]furan-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole](/img/structure/B14131603.png)
3-(Dibenzo[b,d]furan-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dibenzo[b,d]furan-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole is a complex organic compound that has garnered significant interest in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its high triplet energy and excellent charge-transporting properties, making it a valuable component in the design of efficient blue thermally activated delayed fluorescence (TADF) emitters .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dibenzo[b,d]furan-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach involves the use of Suzuki-Miyaura cross-coupling reactions to form the desired biphenyl and triazine moieties. The reaction conditions often include the use of palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate in solvents such as toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(Dibenzo[b,d]furan-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学研究应用
3-(Dibenzo[b,d]furan-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of advanced organic materials.
Medicine: Investigated for its potential use in photodynamic therapy.
作用机制
The mechanism of action of 3-(Dibenzo[b,d]furan-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole in OLEDs involves its role as a host material that facilitates efficient energy transfer to the emissive dopant. The compound’s high triplet energy level allows it to effectively transfer energy to the dopant, resulting in enhanced emission efficiency. The molecular targets and pathways involved include the interaction with the dopant molecules and the facilitation of charge transport through the device .
相似化合物的比较
Similar Compounds
- 4-(Dibenzo[b,d]furan-3-yl)aniline
- 2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-phenyl-1,3,5-triazine
Uniqueness
Compared to similar compounds, 3-(Dibenzo[b,d]furan-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole exhibits higher triplet energy levels and better charge-transporting properties, making it particularly suitable for use in blue TADF OLEDs. Its unique combination of dibenzofuran and triazine moieties contributes to its superior performance in optoelectronic applications .
属性
分子式 |
C45H28N4O |
|---|---|
分子量 |
640.7 g/mol |
IUPAC 名称 |
3-dibenzofuran-2-yl-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole |
InChI |
InChI=1S/C45H28N4O/c1-3-11-29(12-4-1)43-46-44(30-13-5-2-6-14-30)48-45(47-43)31-19-23-34(24-20-31)49-39-17-9-7-15-35(39)37-27-32(21-25-40(37)49)33-22-26-42-38(28-33)36-16-8-10-18-41(36)50-42/h1-28H |
InChI 键 |
BPNNNFAYAKZUQD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)N4C5=C(C=C(C=C5)C6=CC7=C(C=C6)OC8=CC=CC=C87)C9=CC=CC=C94)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


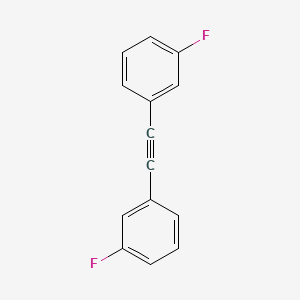
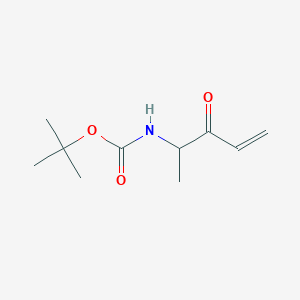
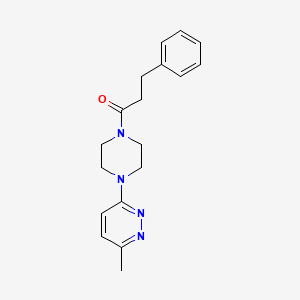
![3-{4-[(Furan-2-yl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14131539.png)
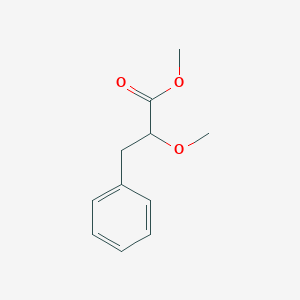
![3-Methyl-2-[(propylsulfonyl)amino]butanoic acid](/img/structure/B14131543.png)

![trans-(4S,6S)-5,6-Dihydro-6-methyl-4H-thieno[2,3-B]thiopyran-4-OL, 7,7-dioxide](/img/structure/B14131564.png)


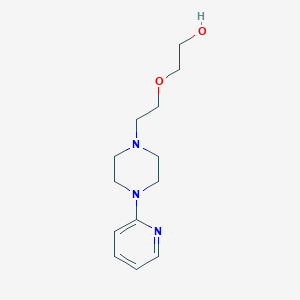
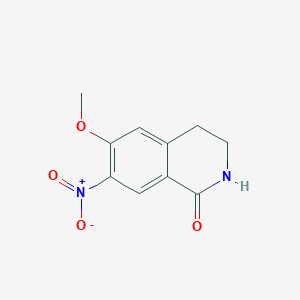
![(R)-3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-ol](/img/structure/B14131596.png)
